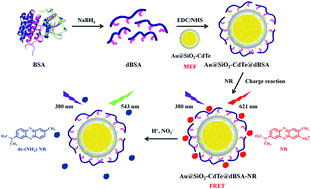A fluorescent nanoprobe based on metal-enhanced fluorescence combined with Förster resonance energy transfer for the trace detection of nitrite ions†
RSC Advances Pub Date: 2016-03-10 DOI: 10.1039/C5RA27622E
Abstract
Fluorescent nanoprobes have been investigated for the detection of nitrite ions. However, the fluorescence intensity and sensitivity of fluorescent nanoprobes are still restricted by their low quantum yield. A novel fluorescent nanoprobe based on metal-enhanced fluorescence combined with Förster resonance energy transfer was developed for the trace detection of NO2− in this work. 24.8-fold fluorescence enhancement of CdTe QDs was achieved with exact control over the size of Au nanospheres and the thickness of the silica shell between the Au NSs and CdTe quantum dots in the Au@SiO2–CdTe nanoparticles, and coating Au@SiO2–CdTe NPs with denatured bovine serum albumin. The detection of NO2− with the obtained Au@SiO2–CdTe@dBSA-neutral red fluorescent nanoprobe was based on the FRET from CdTe QDs to neutral red. The detection limit of NO2− in aqueous solution was found to be as low as 60 nM, much lower than the maximum permitted concentration of 2.2 μM in drinking water. In addition, the Au@SiO2–CdTe@dBSA-NR fluorescent nanoprobe was successfully applied to the detection of NO2− in real samples and cell supernatants with precise and accurate results.


Recommended Literature
- [1] First-principles study of lithium ion migration in lithium transition metal oxides with spinel structure
- [2] Three-dimensional crimped biodegradable poly(lactic acid) fibers prepared via melt spinning and controlled structural reorganization
- [3] Cyclam-based dendrimers as ligands for lanthanide ions†
- [4] Growth characteristics of uniaxial InGaN/GaN MQW/n-GaN nanowires on Si(111) using MOCVD
- [5] Rapid preparation of water-soluble Ag@Au nanoclusters with bright deep-red emission†
- [6] Front cover
- [7] Catalytic asymmetric synthesis of 5-membered alicyclic α-quaternary β-amino acids via [3 + 2]-photocycloaddition of α-substituted acrylates†
- [8] The thermal expansion properties of halogen bond containing 1,4 dioxane halogen complexes†
- [9] Correction: In silico decryption of serotonin–receptor binding: local non-covalent interactions and long-range conformational changes
- [10] Synergetic functional properties of two-component single amino acid-based hydrogels†

Journal Name:RSC Advances
Research Products
-
CAS no.: 16817-43-9









